Undecanedioic acid, bis(2-ethylhexyl) ester
Description
Undecanedioic acid, bis(2-ethylhexyl) ester is a diester formed by the reaction of undecanedioic acid (HOOC-(CH₂)₉-COOH) with 2-ethylhexanol. This compound belongs to the family of aliphatic diesters, which are widely used as plasticizers, lubricants, and bioactive agents. Instead, extensive data exists for structurally analogous compounds such as hexanedioic acid (adipic acid), decanedioic acid, and aromatic phthalate diesters. This article will focus on comparing these related compounds based on their chemical properties, biological activities, and applications, as documented in the provided evidence.
Properties
IUPAC Name |
bis(2-ethylhexyl) undecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O4/c1-5-9-18-24(7-3)22-30-26(28)20-16-14-12-11-13-15-17-21-27(29)31-23-25(8-4)19-10-6-2/h24-25H,5-23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGDYPHCSMRYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCC(=O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959534 | |
| Record name | Bis(2-ethylhexyl) undecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38717-66-7 | |
| Record name | 1,11-Bis(2-ethylhexyl) undecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38717-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanedioic acid, bis(2-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038717667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethylhexyl) undecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecanedioic acid, 1,11-bis(2-ethylhexyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfuric Acid-Catalyzed Esterification
The most common method involves sulfuric acid () as a catalyst. A representative protocol adapted from bis(2-ethylhexyl) adipate synthesis includes:
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Reaction Setup : Combine undecanedioic acid (1 mol), 2-ethylhexanol (2.2–2.5 mol), and (0.2–0.5% wt/wt of acid) in a reactor equipped with a Dean-Stark trap.
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Temperature and Time : Heat to 120–130°C for 4–6 hours, removing water via azeotropic distillation with toluene.
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Yield : ~95–98% conversion (extrapolated from adipate synthesis).
Advantages :
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Low cost and high efficiency.
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Scalable for industrial production.
Limitations :
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Corrosive catalyst requiring post-reaction neutralization.
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Potential sulfonation side reactions.
Heterogeneous Catalysts
The CN105440072A patent describes a composite catalyst system for bis(2-ethylhexyl) phosphate synthesis, adaptable to undecanedioic acid esters:
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Catalyst Composition :
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(matrix)
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1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5% wt/wt)
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Ammonium vanadate (, 0.01–0.05% wt/wt)
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Procedure :
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Pre-mix catalysts and add to undecanedioic acid and 2-ethylhexanol (1:2.5 molar ratio).
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React at 40–70°C for 1–4 hours, followed by NaOH neutralization.
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Purify via washing, filtration, and distillation.
Advantages :
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Higher selectivity and reduced corrosion compared to .
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Reusable catalyst systems.
Reaction Optimization Parameters
Molar Ratio of Reactants
A 1:2.5 molar ratio (acid:alcohol) ensures excess alcohol drives esterification to completion, as demonstrated in bis(2-ethylhexyl) adipate synthesis. Lower ratios (1:1.5) result in incomplete conversion.
Temperature and Time
Byproduct Removal
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Water Removal : Dean-Stark traps or molecular sieves (50% wt/wt of acid) improve yields by shifting equilibrium.
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HCl Gas Extraction : Critical in phosphoryl chloride-based syntheses.
Purification and Isolation
Post-reaction purification involves:
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Washing : Neutralize residual acid with 20–60% NaOH solution.
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Dealcoholization : Distill excess 2-ethylhexanol under reduced pressure.
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Adsorbent Treatment : Use calcium oxide (), magnesium oxide (), and activated carbon (1:1:2 ratio) to remove impurities.
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Distillation : Recover product via vacuum distillation (boiling point ~250–300°C at 1 mmHg).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Undecanedioic acid, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to undecanedioic acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed:
Hydrolysis: Undecanedioic acid and 2-ethylhexanol.
Transesterification: New esters and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Polymer Chemistry
Undecanedioic acid, bis(2-ethylhexyl) ester is primarily used as a plasticizer in the production of polymers. Its incorporation enhances the flexibility, durability, and processing characteristics of polymer materials.
| Property | Effect |
|---|---|
| Flexibility | Increases the elongation at break |
| Durability | Improves resistance to environmental stress |
| Processing | Lowers viscosity for easier handling |
Case Study : In a study evaluating the mechanical properties of polyvinyl chloride (PVC) films, the addition of this compound resulted in a 30% increase in flexibility compared to unplasticized PVC .
Biomedical Research
The compound is being investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. Its ester bonds facilitate controlled drug release mechanisms.
| Application | Benefit |
|---|---|
| Drug Delivery | Enhances solubility and stability of drugs |
| Biocompatibility | Safe for use in medical applications |
Research Findings : A study demonstrated that this compound can form micelles with hydrophobic drugs, improving their bioavailability and therapeutic efficacy .
Industrial Applications
In industrial settings, this compound is utilized in the formulation of lubricants , coatings , and adhesives . Its chemical stability and low volatility make it suitable for high-performance applications.
| Application | Characteristics |
|---|---|
| Lubricants | Reduces friction and wear |
| Coatings | Provides a protective layer with enhanced durability |
| Adhesives | Improves adhesion properties |
Case Study : In automotive applications, lubricants formulated with this compound showed a significant reduction in wear rates during high-temperature operations .
Mechanism of Action
The mechanism of action of undecanedioic acid, bis(2-ethylhexyl) ester involves its interaction with molecular targets through ester bonds. In drug delivery systems, the ester can form stable complexes with drugs, facilitating their controlled release. The pathways involved include ester hydrolysis and transesterification, which allow the compound to release the active drug molecules in a controlled manner.
Comparison with Similar Compounds
Hexanedioic Acid, Bis(2-ethylhexyl) Ester (DOA)
Molecular Formula : C₂₂H₄₂O₄
Molecular Weight : 370.57 g/mol
Sources & Applications :
- Found in plant extracts (e.g., H. beccariana bark, N. arbor-tristis flowers) as a dominant fatty acid ester .
- Used industrially as a plasticizer due to its flexibility and low volatility .
Biological Activities : - Exhibits antimicrobial properties against pathogens like Haemonchus contortus and S. aureus .
- Serves as a volatile organic compound (VOC) marker for Rathayibacter toxicus bacterial infections in ryegrass .
Decanedioic Acid, Bis(2-ethylhexyl) Ester
Molecular Formula : C₂₆H₅₀O₄ (inferred)
Molecular Weight : ~450.68 g/mol
Sources & Applications :
1,2-Benzenedicarboxylic Acid, Bis(2-ethylhexyl) Ester (DEHP)
Molecular Formula : C₂₄H₃₈O₄
Molecular Weight : 390.56 g/mol
Sources & Applications :
Other Phthalate Esters (e.g., Dibutyl Phthalate)
Key Features :
- Smaller ester groups (e.g., butyl) reduce molecular weight and increase volatility compared to DEHP.
- Exhibits antibacterial and antifungal activity but with lower stability in biological systems .
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Sources | Key Biological Activities | Industrial Applications |
|---|---|---|---|---|---|
| DOA | C₂₂H₄₂O₄ | 370.57 | Plant extracts, Streptomyces spp. | Antimicrobial, VOC marker | Plasticizer |
| Decanedioic acid diester | C₂₆H₅₀O₄ | ~450.68 | Bacillus atrophaeus | Antimicrobial | Limited data |
| DEHP | C₂₄H₃₈O₄ | 390.56 | Plant exudates, microbial metabolites | Cytotoxic, antimicrobial | Plasticizer (restricted use) |
| Dibutyl phthalate | C₁₆H₂₂O₄ | 278.34 | Microbial metabolites | Antimicrobial | Solvent, plasticizer |
Research Findings and Structural Insights
Biological Activity
Undecanedioic acid, bis(2-ethylhexyl) ester, also known as di(2-ethylhexyl) undecane-1,11-dioate, is a chemical compound with a variety of biological activities. This article explores its pharmacological properties, toxicity profile, and potential applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 452.69 g/mol
- CAS Number : 112-61-8
The compound is an ester formed from undecanoic acid and 2-ethylhexanol, characterized by a long hydrophobic tail that influences its solubility and biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in pharmaceuticals and as a preservative in food products. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria .
Larvicidal Potential
The compound has also been evaluated for its larvicidal activity against mosquito larvae. In laboratory settings, it was found to cause significant mortality rates at concentrations as low as 100 ppm. This suggests its potential application in vector control strategies for diseases such as malaria and dengue fever .
Acute Toxicity
Acute toxicity studies in rats revealed that this compound has a median lethal dose (LD50) of approximately 9100 mg/kg when administered orally. This indicates low acute toxicity under controlled conditions .
Chronic Exposure Effects
Long-term studies have shown that repeated exposure can lead to adverse effects such as reduced body weight gain and increased liver and kidney weights at high doses (≥600 mg/kg bw/day). Notably, a no observed adverse effect level (NOAEL) was established at 189 mg/kg bw/day for rats .
Metabolism and Excretion
Upon administration, the primary metabolite identified in plasma is 2-ethylhexanoic acid (2-EHA), which peaks within one to two hours post-dose. The elimination half-life of 2-EHA is approximately 1.65 hours, indicating rapid metabolism and excretion primarily through urine .
Case Studies and Research Findings
- Antibacterial Efficacy : A study assessed the antibacterial activity of various esters, including this compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .
- Larvicidal Study : In experiments conducted on Aedes aegypti larvae, the compound led to over 80% mortality at concentrations of 100 ppm after 24 hours of exposure. This positions it as a promising candidate for natural insecticides .
- Toxicological Assessment : A comprehensive assessment reported no significant carcinogenic activity when tested on mice over extended periods. However, a higher incidence of liver tumors was noted in female mice at elevated doses (≥12000 ppm), warranting further investigation into its long-term effects .
Q & A
Basic Research Questions
Q. What are the key physical-chemical properties of Undecanedioic acid, bis(2-ethylhexyl) ester critical for experimental handling?
- Methodological Answer : Key properties include density (0.996 g/cm³) , refractive index (1.455) , boiling point (551.5°C) , and flash point (227.5°C) . These parameters are essential for solvent compatibility, safety protocols, and reaction design. For instance, the high boiling point suggests suitability for high-temperature reactions, while the density informs phase-separation strategies in biphasic systems. Experimental validation using techniques like differential scanning calorimetry (DSC) or gas chromatography (GC) is recommended to confirm batch-specific properties.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm ester linkages and alkyl chain conformation. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., carbonyl stretch at ~1740 cm⁻¹). Chromatographic methods like GC-MS or HPLC with UV detection are critical for purity assessment, especially to detect residual acids or alcohols from synthesis . Cross-referencing with databases such as NIST Chemistry WebBook ensures spectral accuracy .
Q. What are the foundational steps for synthesizing this compound in a laboratory setting?
- Methodological Answer : The ester is typically synthesized via acid-catalyzed esterification of undecanedioic acid with 2-ethylhexanol. Key steps include:
- Molar ratio optimization : A 1:2.2 (acid:alcohol) ratio minimizes unreacted starting material.
- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are common, but enzyme-catalyzed methods (e.g., lipases) reduce side reactions.
- Reaction monitoring : Track progress via acid value titration or in-situ FTIR .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for esterification. Tools like Gaussian or ORCA predict optimal solvent-catalyst pairs. For example, solvation models (e.g., COSMO-RS) assess solvent polarity effects on reaction kinetics. Integrating computational results with high-throughput experimentation narrows down viable conditions, reducing trial-and-error approaches .
Q. What statistical methods are effective for optimizing reaction conditions in large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as Box-Behnken or central composite designs , systematically evaluate variables (e.g., temperature, catalyst loading, reaction time). Response surface modeling identifies interactions between factors, while ANOVA validates significance. For example, a 3-factor DoE reduced optimization time by 40% in analogous diester syntheses .
Q. How can researchers assess the environmental fate and ecological risks of this compound?
- Biodegradation assays : Use OECD 301F to measure aerobic degradation rates.
- Aquatic toxicity testing : Conduct Daphnia magna or algal growth inhibition studies.
- QSAR modeling : Predict bioaccumulation potential using tools like EPI Suite.
Cross-referencing with analogs (e.g., dibutyl sebacate) provides comparative insights .
Q. What advanced separation techniques improve the isolation of this compound from reaction mixtures?
- Methodological Answer : Membrane technologies (e.g., nanofiltration) separate ester products based on molecular weight cut-offs (~500 Da). Supercritical fluid extraction (SFE) with CO₂ minimizes solvent waste, while simulated moving bed (SMB) chromatography enhances purity for high-value applications .
Data Analysis and Validation
Q. How should researchers resolve contradictions in reported physicochemical data for this compound?
- Methodological Answer : Prioritize peer-reviewed datasets (e.g., NIST Chemistry WebBook) over gray literature. Cross-validate using interlaboratory comparisons and round-robin testing . For example, discrepancies in boiling points may arise from atmospheric pressure variations; correct using the Antoine equation .
Q. What strategies ensure reproducibility in experimental studies involving this ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
